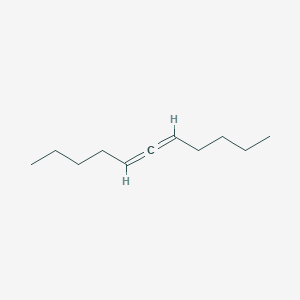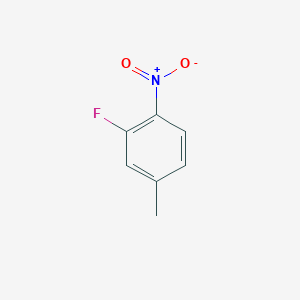
5,6-Undecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Undecadiene is an organic compound with the chemical formula C11H20. It is a hydrocarbon that is commonly used in scientific research due to its unique properties. This compound has a double bond at the fifth and sixth carbon atoms, which makes it highly reactive and useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of 5,6-Undecadiene is not well understood. However, it is believed to act as a reactive intermediate in organic reactions due to its double bond. It can also act as a ligand for metal ions, forming stable complexes that can be used in catalysis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have insecticidal properties, suggesting that it may have toxic effects on certain organisms. Further research is needed to fully understand the effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-Undecadiene in lab experiments is its high reactivity, which makes it useful in a variety of organic reactions. It is also relatively easy to synthesize, making it readily available for use in the laboratory. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5,6-Undecadiene. One area of interest is its potential use as a building block for the synthesis of new molecules with unique properties. Another area of interest is its insecticidal properties, which may have applications in pest control. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
The synthesis of 5,6-Undecadiene can be achieved through several methods. One common method is the thermal decomposition of undecylenic acid, which yields this compound and carbon dioxide. Another method involves the catalytic hydrogenation of undecyne, which results in the formation of this compound. Both of these methods are widely used in the laboratory and can produce high yields of this compound.
Applications De Recherche Scientifique
5,6-Undecadiene has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of more complex molecules. It is also used in the production of fragrances and flavors due to its unique odor. Furthermore, this compound has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Propriétés
Numéro CAS |
18937-82-1 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OQQGYZZPAZFAIA-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCCC |
SMILES canonique |
CCCCC=C=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















